molecular formula C6H9BN2O4 B1301089 2,4-Dimethoxypyrimidine-5-boronic acid CAS No. 89641-18-9

2,4-Dimethoxypyrimidine-5-boronic acid

Cat. No. B1301089
CAS RN: 89641-18-9
M. Wt: 183.96 g/mol
InChI Key: LKGKUACPLXCVOF-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyrimidine-5-boronic acid is a chemical compound that is part of the boronic acid family and is related to pyrimidine derivatives. While the provided papers do not directly discuss 2,4-Dimethoxypyrimidine-5-boronic acid, they do provide insights into the synthesis, structure, and reactivity of related boronic acid compounds and pyrimidine derivatives, which can be extrapolated to understand the properties and potential applications of 2,4-Dimethoxypyrimidine-5-boronic acid.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve various methods, including microwave-assisted Pd(0)-catalyzed/Cu(I)-mediated carbon-carbon cross-coupling reactions. For instance, 3,4-dihydropyrimidine-2-thiones can be coupled with boronic acids under Liebeskind-Srogl conditions to yield 2-aryl-1,4-dihydropyrimidines . Additionally, the synthesis of 2-((2-amino-4,6-dimethylpyrimidine-5yl)diazenyl)benzoic acid involves diazotization and coupling reactions, which are common in the synthesis of pyrimidine derivatives . These methods could potentially be adapted for the synthesis of 2,4-Dimethoxypyrimidine-5-boronic acid.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is often characterized using spectroscopic techniques such as NMR, FT-IR, mass spectrometry, and UV-visible spectroscopy . Computational methods like Density Functional Theory (DFT) can also be employed to predict the geometry and spectroscopic properties of these compounds . These techniques would be relevant for analyzing the molecular structure of 2,4-Dimethoxypyrimidine-5-boronic acid.

Chemical Reactions Analysis

Boronic acids are known for their ability to undergo cross-coupling reactions with various substrates. The synthesis of 2-boronobenzoic-4,6-bis(4-N,N-ethylaminostyryl)pyrimidine showcases the reactivity of boronic acid derivatives in Ullmann-type reactions . Additionally, pyrimidine derivatives can form boron chelates, as seen in the reaction of 5-acetyl-4-aminopyrimidine derivatives with borane . These reactions highlight the versatility of boronic acids and pyrimidine derivatives in forming new chemical entities.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acid derivatives and pyrimidine compounds can be influenced by their functional groups and molecular structure. For example, the optical properties of a boronobenzoic acid derivative were systematically studied, revealing good optical properties and a large two-photon absorption cross-section . These properties are significant for applications in materials science and photonics. The physical and chemical properties of 2,4-Dimethoxypyrimidine-5-boronic acid would likely be influenced by the electron-donating methoxy groups and the electron-accepting boronic acid group, affecting its reactivity and potential applications.

Scientific Research Applications

Antibacterial Agent Synthesis

2,4-Dimethoxypyrimidine-5-boronic acid has been utilized in the synthesis of pyrimidine-1,3-oxazolidin-2-arylimino hybrids as a new class of antibacterial agents. These compounds have shown moderate to good activity against various pathogenic strains, including Gram-positive and Gram-negative bacteria. The synthesis involves a Cu(II)-catalyzed intramolecular halogenation and a Suzuki coupling reaction with 2,4-dimethoxypyrimidine-5-boronic acid (Romeo et al., 2018).

Chemosensor Development

2,4-Dimethoxypyrimidine-5-boronic acid plays a role in the development of boronic acid sensors for detecting carbohydrates, bioactive substances, and various ions. This includes applications in fluorescent chemosensors, where the interaction with diols forms stable rings, useful in probing biological substances (Huang et al., 2012).

Cancer and Neutron Capture Therapy

In cancer research and neutron capture therapy, boronic acid derivatives, including 2,4-dimethoxypyrimidine-5-boronic acid, have been explored for their potential therapeutic applications. Compounds containing boron, such as nucleosides and nucleotides, demonstrate promising anticancer and antiinflammatory properties (Vyakaranam et al., 2001).

Antiviral Research

In antiviral research, 2,4-dimethoxypyrimidine-5-boronic acid has been used in the synthesis of carboranyluracil nucleosides with potential antiviral activity. These compounds are important in developing treatments for various viral infections (Goudgaon et al., 1997).

Antiproliferative Activity

Recent studies have shown that compounds synthesized using 2,4-dimethoxypyrimidine-5-boronic acid exhibit antiproliferative activity against human tumor cell lines. This highlights its potential in developing cancer therapies (Patel et al., 2022).

Biomedical Polymer Applications

Boronic acid-containing polymers, derived from compounds like 2,4-dimethoxypyrimidine-5-boronic acid, are valuable in biomedical applications such as HIV, obesity, diabetes, and cancer treatment. These polymers are unique for their reactivity and responsive nature (Cambre & Sumerlin, 2011).

Safety And Hazards

2,4-Dimethoxypyrimidine-5-boronic acid can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, and avoid ingestion and inhalation .

properties

IUPAC Name

(2,4-dimethoxypyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9BN2O4/c1-12-5-4(7(10)11)3-8-6(9-5)13-2/h3,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKGKUACPLXCVOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=C(N=C1OC)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301008905
Record name (2,4-Dimethoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxypyrimidine-5-boronic acid

CAS RN

89641-18-9
Record name (2,4-Dimethoxypyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301008905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,4-dimethoxypyrimidin-5-yl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
RR Kadiyala, D Tilly, E Nagaradja… - … A European Journal, 2013 - Wiley Online Library
With the aim of synthesizing biaryl compounds, several aromatic iodides were prepared by the deprotonative metalation of methoxybenzenes, 3‐substituted naphthalenes, isoquinoline, …
GN Anilkumar, CA Lesburg, O Selyutin… - Bioorganic & medicinal …, 2011 - Elsevier
SAR development of indole-based palm site inhibitors of HCV NS5B polymerase exemplified by initial indole lead 1 (NS5B IC 50 =0.9μM, replicon EC 50 >100μM) is described. …
Number of citations: 48 www.sciencedirect.com
T Duan, TK Chang, Y Chi, JY Wang, ZN Chen… - Dalton …, 2015 - pubs.rsc.org
We have synthesized four Ir(III) metal complexes (1–4) bearing dual fluorine-free cyclometalates that are derived from 2′,6′-dimethoxy-4-t-butyl-2,3′-bipyridine (pypy)H or 2-(2,4-…
Number of citations: 42 pubs.rsc.org
MJRP Queiroz, RC Calhelha, LA Vale-Silva… - European journal of …, 2010 - Elsevier
A wide variety of new bi(hetero)aryl derivatives of the thieno[3,2-b]pyridine skeleton was obtained in high to excellent yields (65–91%) by Suzuki–Miyaura cross-coupling of the methyl 3-…
Number of citations: 40 www.sciencedirect.com

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